5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-ethyl group. Attached to this core is a methylene bridge linking a 2-chlorophenyl group and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMYEXCANWIJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
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Formation of the Thiazolotriazole Core: : The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved by reacting 2-ethylthiazole with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃).
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Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiazolotriazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).
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Attachment of the Methylpiperazine Moiety: : The final step involves the alkylation of the intermediate with 4-methylpiperazine. This is typically carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, although detailed studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group suggests it could bind to hydrophobic pockets, while the piperazine moiety may interact with polar or charged residues.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Piperazine Substitutions :
- The 4-methylpiperazine in the target compound may offer balanced lipophilicity compared to bulkier groups like 3-chlorophenylpiperazine () or polar hydroxyethylpiperazine ().
- Methoxy or ethoxy groups () could enhance solubility but reduce blood-brain barrier penetration .
Core Modifications: Ethyl vs.
Halogenated aryl groups (e.g., 2-chlorophenyl) are associated with enhanced receptor affinity due to hydrophobic and halogen-bonding interactions .
Synthetic Accessibility :
- Analogs in and were synthesized via nucleophilic substitution or condensation, suggesting feasible routes for the target compound’s production.
Biological Activity
The compound 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthesized derivative of the thiazolo-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₅OS
- Molecular Weight : 373.88 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell proliferation and microbial metabolism.
- Receptor Binding : The compound can bind to receptors that modulate cellular pathways related to growth and survival.
Anticancer Activity
Recent studies indicate that the compound exhibits significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 1.5 μM to 3.0 μM , indicating potent antiproliferative effects. These values suggest that it outperforms some standard chemotherapeutics.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed:
- Pathogens Tested : It showed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to established antibiotics, demonstrating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis with other triazole derivatives reveals differences in biological activity based on structural variations. The following table summarizes key findings:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This Compound | Contains both 2-chlorophenyl and 4-methylpiperazine groups | 1.5 - 3.0 μM | Effective against E. coli and S. aureus |
| Related Triazole 1 | Lacks chlorophenyl group | Higher IC50 values | Lower antimicrobial efficacy |
| Related Triazole 2 | Lacks piperazine group | Variable activity | Variable antimicrobial effects |
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Anticancer Properties : In a recent publication, derivatives similar to this compound were tested for their antiproliferative effects on cancer cell lines. The study found that modifications in substituents significantly influenced their potency.
- Research on Antimicrobial Effects : Another study focused on the antimicrobial properties of thiazolo-triazole derivatives, highlighting the effectiveness of compounds similar to this one against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology: Multi-step synthesis involving heterocyclic core formation, followed by functionalization of the 2-chlorophenyl and 4-methylpiperazine groups. A plausible route adapts heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent at 70–80°C, with TLC monitoring and recrystallization in aqueous acetic acid .
- Optimization Tips:
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Adjust molar ratios of intermediates (e.g., chlorobenzyl derivatives) to minimize side products.
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Use microwave-assisted synthesis (e.g., 60–90 min irradiation) for faster cyclization .
Key Reaction Parameters Example Conditions Catalyst Bleaching Earth Clay (10 wt%) Solvent PEG-400 Temperature 70–80°C Monitoring TLC (hexane:ethyl acetate)
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Methods:
- ¹H/¹³C NMR: Identify chemical shifts for the thiazolo-triazole core (δ 6.8–7.5 ppm for aromatic protons) and piperazine methyl group (δ 2.3–2.5 ppm) .
- IR Spectroscopy: Confirm hydroxyl (≈3400 cm⁻¹) and triazole C=N (≈1600 cm⁻¹) stretches .
- LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
Q. How can researchers preliminarily assess its pharmacological potential?
- Approach: Perform molecular docking against targets like fungal 14α-demethylase (PDB: 3LD6) or bacterial enzymes. Use AutoDock Vina for binding affinity calculations (∆G ≤ -8 kcal/mol suggests strong interactions) .
- ADME Screening: Predict pharmacokinetics via SwissADME (e.g., Lipinski’s Rule compliance, BBB permeability) .
Advanced Research Questions
Q. How to design SAR studies to evaluate substituent effects on bioactivity?
- Strategy:
- Synthesize analogs with modified groups (e.g., replace 2-chlorophenyl with 4-fluorophenyl or vary piperazine substituents) .
- Test in vitro against fungal/bacterial strains (e.g., Candida albicans, MIC ≤ 16 µg/mL) and correlate with docking results .
- Data Analysis: Use 3D-QSAR models (e.g., CoMFA) to map electrostatic/hydrophobic contributions .
Q. What strategies mitigate stability issues during storage or biological assays?
- Solutions:
- Lyophilize the compound for long-term storage (-20°C, inert atmosphere) .
- Use stability-indicating HPLC methods (e.g., C18 column, acetonitrile/water gradient) to detect degradation products under stress (pH 2–12, 40–60°C) .
Q. How to resolve contradictions in bioactivity data across studies?
- Resolution Workflow:
Validate assay conditions (e.g., broth microdilution vs. agar diffusion).
Compare docking results across homologs (e.g., human vs. fungal CYP51).
Perform orthogonal assays (e.g., time-kill kinetics, cytotoxicity in HepG2 cells) .
Q. What advanced computational methods predict binding dynamics beyond docking?
- Methods:
- Molecular Dynamics (MD): Simulate ligand-protein complexes (50–100 ns) in GROMACS to assess conformational stability .
- MM-PBSA/GBSA: Calculate binding free energies (ΔG_bind) from MD trajectories .
Q. Which in vitro models are suitable for toxicity profiling?
- Models:
- Hepatotoxicity: HepG2 cell viability (IC₅₀ > 50 µM acceptable) .
- Genotoxicity: Ames test (TA98 strain, ≤ 2-fold revertant increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
